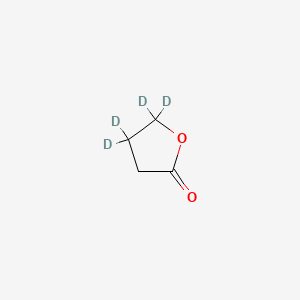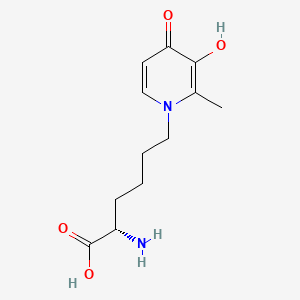
Maltosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maltosine is a product of the Maillard reaction with a pyridone structure . In glycation reactions, the side chains of protein-bound nucleophilic amino acids such as lysine and arginine are post-translationally modified to a variety of derivatives also known as Maillard reaction products (MRPs) . Its molecular weight is 254.28 and the molecular formula is C12H18N2O4 .
Synthesis Analysis
The synthesis of Maltosine is significantly related to the Maillard reaction . The Maillard reaction is a condensation reaction between the carbonyl group of reducing sugars and the amino groups of proteins, polypeptides, and amino acids at a certain temperature .
Molecular Structure Analysis
The molecular structure of Maltosine is represented by the Canonical SMILES: CC1=C (C (=O)C=CN1CCCCC (C (=O)O)N)O . The InChI representation is InChI=1S/C12H18N2O4/c1-8-11 (16)10 (15)5-7-14 (8)6-3-2-4-9 (13)12 (17)18/h5,7,9,16H,2-4,6,13H2,1H3, (H,17,18)/t9-/m0/s1 .
Chemical Reactions Analysis
Maltosine is a product of the Maillard reaction . The Maillard reaction is a reaction between the reductive terminal carbonyl group of sugar molecules and the free amino group of protein molecules under certain conditions .
Physical And Chemical Properties Analysis
Maltosine has a molecular weight of 254.28 and a molecular formula of C12H18N2O4 . It has a covalently-bonded unit count of 1, a defined atom stereocenter count of 1, and a rotatable bond count of 6 . Its topological polar surface area is 104Ų .
科学的研究の応用
Quantification in Food Samples : Maltosine is predominantly found in bread samples, particularly in the crust of wheat bread. A study developed a method for its quantification in food, revealing that maltosine levels in most food samples are about 10% of the concentrations of the advanced glycation end product pyrraline. This suggests an intake of 1-2 mg per day of maltosine from the diet (Hellwig et al., 2016).
Intestinal Transport and Metal Chelation : Maltosine, as a metal chelating agent, is of interest for treating metal ion storage diseases. Studies show that maltosine's transepithelial flux across Caco-2 cells is significantly higher when added in dipeptide form than in free form, suggesting that oral bioavailability of maltosine can be increased by applying it in peptide-bound form (Geissler et al., 2011).
Biomedical Applications of Chitosan : Although not directly related to maltosine, studies on chitosan, a biopolymer, highlight its applications in drug delivery systems, scaffolds for regenerative medicine, and other biomedical applications. Chitosan's properties such as biocompatibility, antibacterial, and antitumor activity make it suitable for various medical applications (Dash et al., 2011).
Stability in the Presence of Human Colonic Microbiota : Another study investigated the stability of dietary Maillard reaction products (MRPs), including maltosine, in the presence of the intestinal microbiota. It was found that maltosine's concentration was not significantly lowered in the presence of fecal suspensions, unlike other MRPs like N-ε-fructosyllysine and pyrraline, suggesting its relative stability in the gastrointestinal environment (Hellwig et al., 2015).
将来の方向性
The Maillard reaction products (MRPs), including Maltosine, have a significant impact on the color, flavor, and biological activity of specialty malt . Understanding the biological activity of MRPs and determining the beneficial Maillard product types provides a new idea for controlling the generation of MRPs in the future . This could lead to the production of higher quality specialty malt with hazardous by-products reduced and directed beneficial products accumulating .
特性
IUPAC Name |
(2S)-2-amino-6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8-11(16)10(15)5-7-14(8)6-3-2-4-9(13)12(17)18/h5,7,9,16H,2-4,6,13H2,1H3,(H,17,18)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREGTYIADDPJMA-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCCCC(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=CN1CCCC[C@@H](C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857952 |
Source


|
| Record name | 6-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maltosine | |
CAS RN |
121502-04-3 |
Source


|
| Record name | 6-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)

![2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine](/img/structure/B586749.png)


![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)

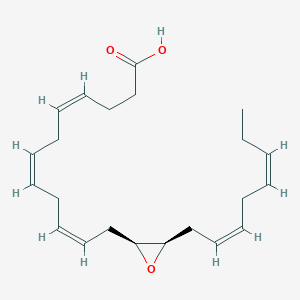
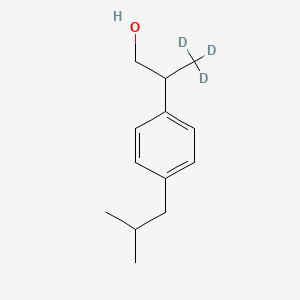
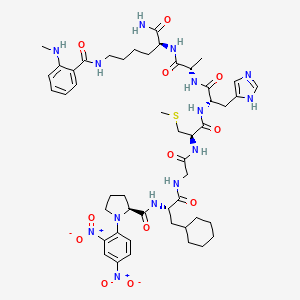
![2H-[1,3]Thiazolo[4,5-d][1,3]diazepine](/img/structure/B586767.png)

